molecular formula C80H106Cl2N11O27P B1682011 Telavancin CAS No. 372151-71-8

Telavancin

Katalognummer: B1682011
CAS-Nummer: 372151-71-8
Molekulargewicht: 1755.6 g/mol
InChI-Schlüssel: ONUMZHGUFYIKPM-MXNFEBESSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Telavancin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Vancomycin ausgehen. Der Prozess beinhaltet die Modifikation des Vancomycin-Moleküls, um lipophile Seitenketten einzuführen, die seine antibakterielle Aktivität und pharmakokinetische Eigenschaften verbessern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische chemische Synthese unter kontrollierten Bedingungen. Der Prozess umfasst die Fermentation des Vancomycin-produzierenden Organismus, gefolgt von chemischen Modifizierungsschritten zur Herstellung von this compound. Das Endprodukt wird unter Verwendung chromatographischer Verfahren gereinigt, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Telavancin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Alkylhalogenide, Acylchloride.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten antibakteriellen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics and Mechanism of Action

Telavancin exhibits a rapid bactericidal effect by inhibiting cell wall synthesis and disrupting membrane integrity. Its mechanism involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, similar to vancomycin, but with enhanced activity due to its lipophilic side chain. This modification allows for better penetration into bacterial membranes, increasing its efficacy against resistant strains.

In Vitro Studies

In vitro studies have demonstrated that this compound maintains potent activity against a range of resistant gram-positive pathogens. For instance, it has shown concentration-dependent bactericidal activity against vancomycin-intermediate Staphylococcus aureus (VISA) and vancomycin-resistant Staphylococcus aureus (VRSA) at concentrations 4-8 times the minimum inhibitory concentration (MIC) .

Complicated Skin and Skin Structure Infections

This compound has been evaluated in clinical trials for the treatment of complicated skin and skin structure infections (cSSSIs). A phase II trial indicated that this compound at a dose of 7.5 mg/kg/day achieved a clinical cure rate of 82%, comparable to 85% for standard therapy .

Table 1: Clinical Response Rates in cSSSI Trials

Treatment GroupCure Rate (%)P Value95% Confidence Interval
This compound820.37−0.04 to 0.11
Standard Therapy85

Gram-Positive Bloodstream Infections in Cancer Patients

A case-control study assessed this compound as an alternative treatment for gram-positive bloodstream infections (BSIs) in cancer patients. The study found that this compound resulted in a significantly higher overall response rate compared to vancomycin (86% vs. 61%, P = 0.013) .

Table 2: Clinical Outcomes in Bloodstream Infection Study

OutcomeThis compound Group (n=39)Vancomycin Group (n=39)P Value
Clinical Response32/36 (88.9%)28/39 (71.8%)0.09
Microbiological Response34/36 (94.4%)35/38 (92.1%)>0.99
Relapse within 1 month1/36 (2.8%)2/39 (5.1%)>0.99

Efficacy Against Hospital-Acquired Pneumonia

This compound has also been studied for its effectiveness in treating hospital-acquired pneumonia (HAP). In randomized controlled trials, this compound demonstrated non-inferiority to vancomycin regarding clinical response rates in patients with MRSA infections . However, mortality rates were similar between the two treatments.

Table 3: Efficacy in Hospital-Acquired Pneumonia Trials

TreatmentCure Rate (%)Mortality Rate (%)
This compound74.822
Vancomycin74.717

Safety Profile

The safety profile of this compound has been evaluated across multiple studies, with adverse event rates comparable to those of vancomycin. Notably, renal adverse events occurred at similar rates between the two groups .

Biologische Aktivität

Telavancin is a novel lipoglycopeptide antibiotic derived from vancomycin, designed to combat Gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Its unique dual mechanism of action enhances its effectiveness compared to traditional antibiotics.

This compound exhibits a dual mechanism of action:

  • Inhibition of Peptidoglycan Synthesis :
    • Similar to vancomycin, this compound binds to the D-Ala-D-Ala terminus of cell wall precursors, inhibiting peptidoglycan synthesis by preventing polymerization and cross-linking of these precursors .
  • Disruption of Cell Membrane Function :
    • This compound also interacts with the bacterial cell membrane, binding to lipid II and causing membrane depolarization and increased permeability. This leads to leakage of cellular contents, including ATP and potassium ions, resulting in rapid bacterial cell death .

Comparative Potency

This compound has been shown to be significantly more potent than vancomycin:

  • It is 10 times more effective in inhibiting peptidoglycan synthesis and demonstrates lower minimum inhibitory concentrations (MICs) against MRSA strains compared to other antibiotics like daptomycin and linezolid .

Case-Control Studies

A case-control study involving cancer patients with uncomplicated Gram-positive bacteremia revealed promising results:

  • Overall Response Rate : 86% for this compound vs. 61% for vancomycin (p = 0.013).
  • Clinical Response : Higher rates of symptom resolution were observed in the this compound group (88.9%) compared to the vancomycin group (71.8%) .

Phase 2 Trials

In a randomized Phase 2 trial focusing on uncomplicated S. aureus bacteremia:

  • The clinical cure rate was similar between this compound (88%) and standard therapy (89%).
  • Notably, all patients with MRSA bacteremia treated with this compound achieved cure, while some failures were observed in the standard therapy group .

Pharmacokinetics and Safety Profile

This compound demonstrates favorable pharmacokinetic properties:

  • The drug's total exposure increases proportionally with dosage, achieving significant plasma concentrations that correlate with its antibacterial efficacy.
  • It is primarily eliminated via renal pathways, with approximately 76.3% recovered in urine after administration .

Adverse Events

While adverse events were reported more frequently in the this compound group (90% vs. 72%), the rates leading to discontinuation were comparable between both treatment arms (7%) . Notably, renal adverse events were similar across both groups.

Real-World Data

The this compound Observational Use Registry collected data from over 1,000 patients:

  • The predominant infections treated included complicated skin infections (48.7%) and bacteremia (14.2%).
  • A positive clinical response was noted in 77.7% of patients following treatment with this compound .

Summary Table: Key Findings on this compound's Biological Activity

Study TypeKey Findings
Case-Control StudyThis compound showed an overall response rate of 86%, significantly higher than vancomycin's 61% .
Phase 2 TrialClinical cure rates were comparable between this compound (88%) and standard therapy (89%) .
PharmacokineticsSignificant plasma concentrations achieved; primarily eliminated via kidneys .
Real-World DataPositive clinical response in 77.7% of patients across various infections .

Eigenschaften

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H106Cl2N11O27P/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114)/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUMZHGUFYIKPM-MXNFEBESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H106Cl2N11O27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873383
Record name Telavancin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1755.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Telavancin is a bactericidal lipoglycopeptide that is active against a broad range of gram-positive bacteria. Telavancin prevents polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) and cross-linking of peptidoglycan by binding to D-Ala-D-Ala. As a result, inhibition of bacterial cell wall synthesis occurs. Furthermore, telavancin disrupts membrane potential and cell permeability as a result of the lipophillic side chain moiety. This additional bactericidal mechanism is what sets telavancin apart from vancomycin., The emergence and spread of multidrug-resistant gram-positive bacteria represent a serious clinical problem. Telavancin is a novel lipoglycopeptide antibiotic that possesses rapid in vitro bactericidal activity against a broad spectrum of clinically relevant gram-positive pathogens. ... As observed with vancomycin, telavancin inhibited late-stage peptidoglycan biosynthesis in a substrate-dependent fashion and bound the cell wall, as it did the lipid II surrogate tripeptide N,N'-diacetyl-L-lysinyl-D-alanyl-D-alanine, with high affinity. Telavancin also perturbed bacterial cell membrane potential and permeability. In methicillin-resistant Staphylococcus aureus, telavancin caused rapid, concentration-dependent depolarization of the plasma membrane, increases in permeability, and leakage of cellular ATP and K(+). The timing of these changes correlated with rapid , concentration-dependent loss of bacterial viability, suggesting that the early bactericidal activity of telavancin results from dissipation of cell membrane potential and an increase in membrane permeability. Binding and cell fractionation studies provided direct evidence for an interaction of telavancin with the bacterial cell membrane; stronger binding interactions were observed with the bacterial cell wall and cell membrane relative to vancomycin., Telavancin usually is bactericidal in action. Telavancin inhibits bacterial cell wall synthesis by inhibiting peptidoglycan synthesis and blocking the transglycosylation step. Telavancin binds to the bacterial membrane and disrupts membrane barrier function., Telavancin is a novel semisynthetic lipoglycopeptide derivative of vancomycin with a decylaminoethyl side chain that is active against Gram-positive bacteria, including Staphylococcus aureus strains resistant to methicillin or vancomycin. A dual mechanism of action has been proposed for telavancin involving inhibition of peptidoglycan biosynthesis and membrane depolarization. ... The results of genome-wide transcriptional profiling of the response of S. aureus to telavancin using microarrays /is reported/. Short (15-min) challenge of S. aureus with telavancin revealed strong expression of the cell wall stress stimulon, a characteristic response to inhibition of cell wall biosynthesis. In the transcriptome obtained after 60-min telavancin challenge, in addition to induction of the cell wall stress stimulon, there was induction of various genes, including lrgA and lrgB, lysine biosynthesis operon (dap) genes, vraD and vraE, and hlgC, that have been reported to be induced by known membrane-depolarizing and active agents, including carbonyl cyanide m-chlorophenylhydrazone, daptomycin, bacitracin, and other antimicrobial peptides These genes were either not induced or only weakly induced by the parent molecule vancomycin. /It is suggested/ that expression of these genes is a response of the cell to mitigate and detoxify such molecules and is diagnostic of a membrane-depolarizing or membrane-active molecule. The results indicate that telavancin causes early and significant induction of the cell wall stress stimulon due to strong inhibition of peptidoglycan biosynthesis, with evidence in support of membrane depolarization and membrane activity that is expressed after a longer duration of drug treatment., The cellular binding patterns of fluorescent conjugates of telavancin and vancomycin were evaluated in Staphylococcus aureus by fluorescence microscopy and ratio imaging analysis. Telavancin showed enhanced binding at the division septum compared to vancomycin. This result is consistent with observations that telavancin binds with higher affinity to lipid II than to d-Ala-d-Ala residues in the cell wall, thus demonstrating the preferential binding of telavancin to the site of active cell wall biosynthesis.
Record name Telavancin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06402
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telavancin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8194
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

372151-71-8
Record name Telavancin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372151-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telavancin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372151718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telavancin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06402
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telavancin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vancomycin, N3''-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TELAVANCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK134822Z0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Telavancin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8194
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telavancin
Reactant of Route 2
Reactant of Route 2
Telavancin
Reactant of Route 3
Reactant of Route 3
Telavancin
Reactant of Route 4
Telavancin
Reactant of Route 5
Telavancin
Reactant of Route 6
Telavancin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.